molecular formula C10H6F3N3O2 B2788111 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 934405-67-1

1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2788111
CAS No.: 934405-67-1
M. Wt: 257.172
InChI Key: LCHPYVFXASMXSI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrazole ring, and a trifluoromethyl group attached to the pyrazole ring

Properties

IUPAC Name

2-pyridin-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-6(9(17)18)16(15-7)8-3-1-2-4-14-8/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHPYVFXASMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-mediated reactions:

Reaction TypeReagents/ConditionsProductsKey Features
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylateHigh yields (75–90%) via Fischer esterification
Amide Formation SOCl<sub>2</sub> followed by amines (e.g., tert-butylamine)1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamideSelectivity for primary amines; requires acid chloride intermediate
Acid Chloride Synthesis Thionyl chloride (SOCl<sub>2</sub>), 60–80°C5-Chlorocarbonyl-1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazoleUsed for nucleophilic acyl substitutions

Pyrazole Ring Functionalization

The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the 4-position of the pyrazole ring:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitro derivatives (65% yield) .

  • Halogenation : NBS (N-bromosuccinimide) in DMF introduces bromine at C4 (82% yield) .

Heterocyclic Coupling Reactions

The pyridine moiety enables cross-coupling reactions:

Reaction TypeCatalysts/ReagentsProductsApplications
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acids1-(Pyridin-2-yl)-3-(trifluoromethyl)-5-(aryl)-1H-pyrazoleExtends π-conjugation for material science
Buchwald–Hartwig Amination Pd(OAc)<sub>2</sub>, Xantphos5-Amino-substituted analogsEnhances solubility for pharmaceutical applications

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group:

  • Thermal : Heating at 150°C under argon produces 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole (87% yield) .

  • Photolytic : UV light (254 nm) in DMF achieves decarboxylation at room temperature .

Biological Activity Modulation

Structural analogs demonstrate pharmacological relevance:

  • Anticancer Activity : Pyrazole-5-carboxamides inhibit kinase enzymes (IC<sub>50</sub> = 0.2–5 μM) .

  • Antimicrobial Properties : Trifluoromethylpyrazoles show MIC values of 4–16 μg/mL against S. aureus .

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Notes
1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid Pyridine substitution at N3Reduced electrophilic substitution at C4 due to electronic effects
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Chlorine at pyridine C3Enhanced stability in Suzuki couplings compared to non-halogenated analogs

Synthetic Methodologies

  • Pyrazole Ring Construction : Cyclocondensation of β-keto esters with hydrazines (Knorr pyrazole synthesis) .

  • Trifluoromethyl Introduction : Use of CF<sub>3</sub>SiMe<sub>3</sub> under copper catalysis .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis at pH 2–12 (24 h, 25°C) due to trifluoromethyl’s electron-withdrawing effect .

  • Thermal Decomposition : Degrades above 250°C, releasing CO<sub>2</sub> and HF .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligands for metal-organic frameworks). Its regioselective reactivity and stability under physiological conditions make it a versatile scaffold for further derivatization.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, in cancer treatment. The compound exhibits significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have shown that compounds with the pyrazole scaffold can inhibit tumor growth and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains, making them useful in developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Building Block in Drug Design

This compound serves as a versatile building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug development. The ability to modify the pyridine ring further expands its utility in creating targeted therapies .

Coordination Chemistry

Research into lanthanoid coordination complexes involving pyrazole derivatives has shown promising results in catalysis and luminescence applications. These complexes can be used as catalysts in organic reactions or as probes in biological imaging due to their unique electronic properties .

Case Studies

StudyApplicationFindings
Xia et al. (2022)Antitumor activityCompounds based on pyrazole showed significant cell apoptosis and growth inhibition against lung cancer cell lines with IC50 values as low as 49.85 µM .
Recent Review on Pyrazoles (2022)Diverse biological activitiesHighlighted the effectiveness of pyrazole derivatives against bacterial, fungal infections, and cancer cells, emphasizing their potential as multi-target drugs .
Synthesis of Lanthanoid Complexes (2023)Coordination chemistryDemonstrated the synthesis of novel complexes with enhanced antimicrobial activity using pyrazole derivatives as ligands .

Mechanism of Action

The mechanism by which 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:

    1-(Pyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and findings.

The compound's chemical structure is characterized by a pyridine ring and a trifluoromethyl group attached to a pyrazole core. Its molecular formula is C10H6F3N3O2C_{10}H_{6}F_{3}N_{3}O_{2} with a molecular weight of 257.17 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and metabolic stability.

Anticancer Activity

Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, in vitro tests have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. Specifically, compounds similar to 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have demonstrated antiproliferative effects against:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity against these malignancies .

The mechanism underlying the anticancer activity involves modulation of key metabolic pathways. For example, some pyrazole derivatives act as activators of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism that influences the Warburg effect—where cancer cells preferentially utilize glycolysis over oxidative phosphorylation . This modulation can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Anti-inflammatory Properties

In addition to anticancer effects, 1-(Pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been explored for its anti-inflammatory potential. Studies have reported that related pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. These compounds have shown promising results in reducing edema in animal models, suggesting their utility in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of pyrazole-based compounds and evaluated their anticancer activities. Among these, one derivative exhibited an IC50 value of 0.95 nM against A549 cell lines, highlighting the potential effectiveness of trifluoromethyl-substituted pyrazoles in cancer therapy .

Case Study 2: In Vivo Studies

Another investigation focused on the in vivo effects of a closely related compound on murine models with induced tumors. The results demonstrated significant tumor regression compared to control groups, supporting the compound's potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-231 (Breast)0.50
AnticancerHepG2 (Liver)0.30
AnticancerA549 (Lung)0.95
Anti-inflammatoryCOX-2 Inhibition-

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